molecular formula C13H20N6OS2 B5287267 2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B5287267
M. Wt: 340.5 g/mol
InChI Key: PHEKJYDQVNVIQC-UHFFFAOYSA-N
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Description

2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a 1,2,4-triazole ring and a 1,3,4-thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the 1,2,4-triazole and 1,3,4-thiadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, inhibiting their activity. This can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[4,5-di(propan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6OS2/c1-7(2)11-16-18-13(19(11)8(3)4)21-6-10(20)14-12-17-15-9(5)22-12/h7-8H,6H2,1-5H3,(H,14,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEKJYDQVNVIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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